(-)-Rubifolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GS-4059, also known as tirabrutinib, is a selective, once-daily, oral inhibitor of Bruton’s tyrosine kinase. Bruton’s tyrosine kinase plays a crucial role in B-cell development, differentiation, and signaling in the B-cell receptor signaling pathway. GS-4059 has shown clinical activity against a number of relapsed or refractory B-cell malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GS-4059 involves the formation of a covalent bond with a cysteine residue in the active site of Bruton’s tyrosine kinase. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available.
Industrial Production Methods: Industrial production methods for GS-4059 are also proprietary. it is known that the compound is produced in a manner that ensures high purity and consistency for clinical use .
Chemical Reactions Analysis
Types of Reactions: GS-4059 undergoes covalent bonding reactions, specifically forming a covalent bond with a cysteine residue in the active site of Bruton’s tyrosine kinase .
Common Reagents and Conditions: The common reagents used in the reactions involving GS-4059 include mass spectrometry to detect covalent adduct formation. Ibrutinib, a known irreversible covalent inhibitor, and staurosporine, a known reversible noncovalent inhibitor, are used as positive controls .
Major Products: The major product formed from the reaction of GS-4059 with Bruton’s tyrosine kinase is a covalent adduct, which results in the inactivation of the kinase .
Scientific Research Applications
GS-4059 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in the study of B-cell malignancies and autoimmune diseases due to its ability to inhibit Bruton’s tyrosine kinase. Clinical trials have shown its efficacy in treating relapsed or refractory primary central nervous system lymphoma and other B-cell malignancies .
Mechanism of Action
GS-4059 exerts its effects by irreversibly and covalently binding to Bruton’s tyrosine kinase. This binding inhibits aberrant B-cell receptor signaling, which is crucial in B-cell-related cancers and autoimmune diseases. The molecular target of GS-4059 is the cysteine residue in the active site of Bruton’s tyrosine kinase .
Comparison with Similar Compounds
- Ibrutinib
- Acalabrutinib
- CC-292
Comparison: GS-4059 is similar to other Bruton’s tyrosine kinase inhibitors like ibrutinib and acalabrutinib in that it forms a covalent bond with the kinase. GS-4059 has shown greater selectivity for Bruton’s tyrosine kinase over other related kinases, which may translate into a more favorable safety profile .
Properties
CAS No. |
106231-29-2 |
---|---|
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(2Z,5S,11R)-3,14-dimethyl-11-prop-1-en-2-yl-6,16-dioxatricyclo[11.2.1.15,8]heptadeca-1(15),2,8(17),13-tetraen-7-one |
InChI |
InChI=1S/C20H24O3/c1-12(2)15-5-6-16-10-18(23-20(16)21)8-13(3)7-17-9-14(4)19(11-15)22-17/h7,9-10,15,18H,1,5-6,8,11H2,2-4H3/b13-7-/t15-,18+/m1/s1 |
InChI Key |
TTZXKHUXCFKQHN-FARDUWICSA-N |
SMILES |
CC1=CC2=CC(=C(O2)CC(CCC3=CC(C1)OC3=O)C(=C)C)C |
Isomeric SMILES |
C/C/1=C/C2=CC(=C(O2)C[C@@H](CCC3=C[C@H](C1)OC3=O)C(=C)C)C |
Canonical SMILES |
CC1=CC2=CC(=C(O2)CC(CCC3=CC(C1)OC3=O)C(=C)C)C |
Synonyms |
rubifolide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.